molecular formula C12H16O2 B15396349 Methyl 2,6-diethylbenzoate CAS No. 15012-37-0

Methyl 2,6-diethylbenzoate

Cat. No.: B15396349
CAS No.: 15012-37-0
M. Wt: 192.25 g/mol
InChI Key: RIASASYDPUILME-UHFFFAOYSA-N
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Description

Methyl 2,6-diethylbenzoate is a benzoate ester derivative characterized by two ethyl substituents at the 2- and 6-positions of the aromatic ring and a methoxycarbonyl group at the 1-position. This article compares this compound with structurally similar compounds, leveraging data from the provided evidence to infer trends and distinctions.

Properties

CAS No.

15012-37-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2,6-diethylbenzoate

InChI

InChI=1S/C12H16O2/c1-4-9-7-6-8-10(5-2)11(9)12(13)14-3/h6-8H,4-5H2,1-3H3

InChI Key

RIASASYDPUILME-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on benzoate esters with substituents at the 2- and 6-positions, highlighting key differences in molecular weight, stability, and functional group interactions.

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Physical Form Stability Notes Key Applications/Findings Evidence ID
Methyl 2,6-dihydroxybenzoate 2,6-OH 168.148 Not specified Hydroxyl groups increase polarity Potential in organic synthesis
Ethyl 2,6-dimethoxybenzoate 2,6-OCH₃ 210.23 Powder Incompatible with strong oxidizers Industrial or laboratory use
Methyl 2,6-dihydroxy-4-methylbenzoate 2,6-OH; 4-CH₃ Not provided Not specified Methyl enhances hydrophobicity Structural studies
Methyl 3,5-dichloro-2,6-dimethoxybenzoate 2,6-OCH₃; 3,5-Cl 265.093 Not specified Halogens increase molar mass/reactivity Agrochemical research
Methyl 4,6-dihydroxy-2,3-dimethylbenzoate 4,6-OH; 2,3-CH₃ 196.202 Not specified Multiple substituents affect solubility Life sciences research

Key Observations

Substituent Influence on Molecular Weight :

  • Hydroxyl and methyl groups (e.g., Methyl 2,6-dihydroxybenzoate, 168.148 g/mol ) result in lower molecular weights compared to halogenated analogs (e.g., Methyl 3,5-dichloro-2,6-dimethoxybenzoate, 265.093 g/mol ).
  • Ethyl substituents (hypothetical in methyl 2,6-diethylbenzoate) would likely increase molar mass further, enhancing hydrophobicity and steric effects.

Stability and Reactivity: Ethyl 2,6-dimethoxybenzoate decomposes into CO and CO₂ when exposed to strong oxidizers , suggesting methoxy groups may reduce stability under oxidative conditions.

Structural and Crystallographic Insights :

  • Methyl 2,6-bis[(5-bromo-4,6-dimethoxy-pyrimidin-2-yl)oxy]benzoate forms layered crystal structures via Br–Br and Br–O interactions , highlighting how bulky substituents influence packing.
  • Diethyl groups (if present) would likely disrupt such interactions due to increased steric hindrance.

Applications :

  • Hydroxy-substituted benzoates (e.g., Methyl 4,6-dihydroxy-2,3-dimethylbenzoate ) are prioritized in life sciences for their bioactivity.
  • Halogenated derivatives are explored in agrochemicals, leveraging their reactivity for pesticide design .

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